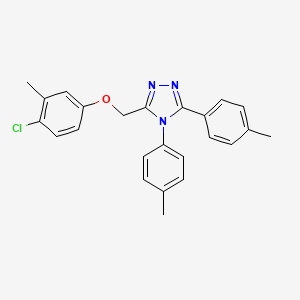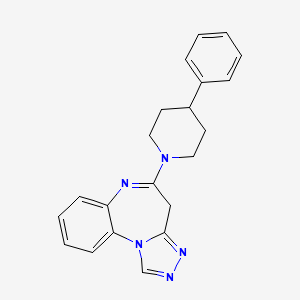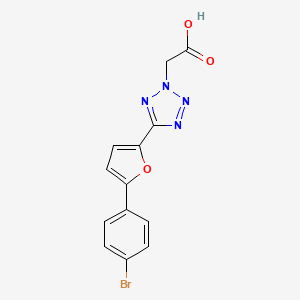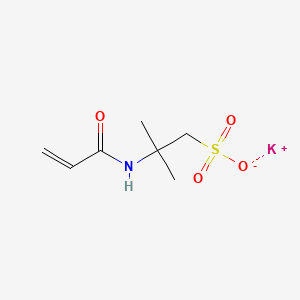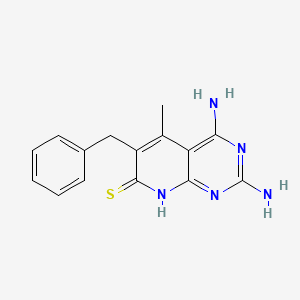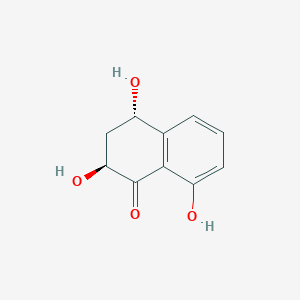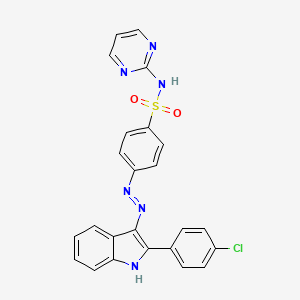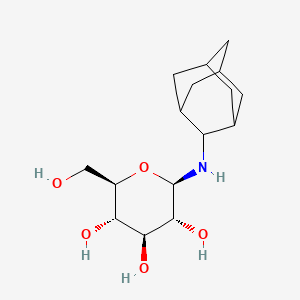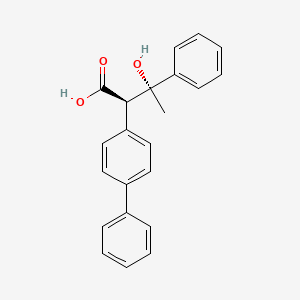
(R*,R*)-(+-)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1'-biphenyl)-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy-phenylethyl group attached to a biphenyl-acetic acid backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure can interact with hydrophobic regions of proteins, affecting their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH of the local environment.
Comparación Con Compuestos Similares
Similar Compounds
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-propionic acid**
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-butyric acid**
Uniqueness
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
85045-65-4 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-3-phenyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,19-10-6-3-7-11-19)20(21(23)24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
Clave InChI |
DPYOMKYUWLNESO-UNMCSNQZSA-N |
SMILES isomérico |
C[C@](C1=CC=CC=C1)([C@@H](C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
SMILES canónico |
CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


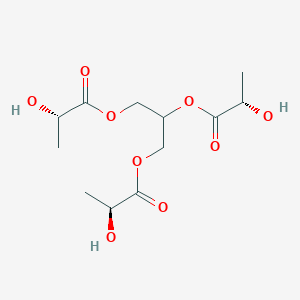
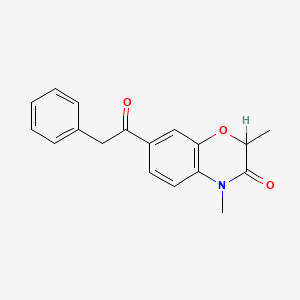
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)


